4-Propan-2-yloxathietane 2,2-dioxide
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Overview
Description
4-Propan-2-yloxathietane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propan-2-yloxathietane 2,2-dioxide typically involves the reaction of 1,2-pentanediol with sulfur dioxide and an oxidizing agent. The reaction conditions often include a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Propan-2-yloxathietane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted oxathietane derivatives.
Scientific Research Applications
4-Propan-2-yloxathietane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Propan-2-yloxathietane 2,2-dioxide involves its interaction with molecular targets through its reactive oxathietane ring. This ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2-benzoxathiine 2,2-dioxide: Similar in structure but with a benzene ring, used in different chemical contexts.
1,2-Oxathietane,4-(1-methylethyl)-,2,2-dioxide: Another oxathietane derivative with similar reactivity but different substituents.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H10O3S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
4-propan-2-yloxathietane 2,2-dioxide |
InChI |
InChI=1S/C5H10O3S/c1-4(2)5-3-9(6,7)8-5/h4-5H,3H2,1-2H3 |
InChI Key |
HXCJOUQMONZLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CS(=O)(=O)O1 |
Origin of Product |
United States |
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